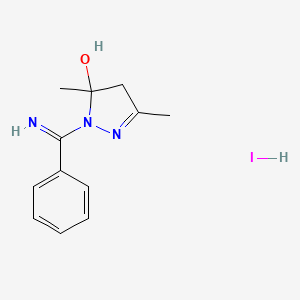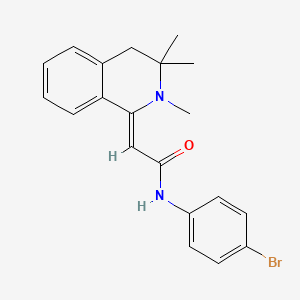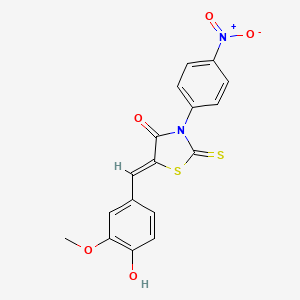
2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide
Overview
Description
2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide is a complex organic compound with a unique structure that combines a benzenecarboximidoyl group with a pyrazol-3-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide typically involves the reaction of benzenecarboximidoyl chloride with 3,5-dimethyl-4H-pyrazol-3-ol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The hydroiodide salt is then formed by treating the resulting product with hydroiodic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles like chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: Compounds with different halide groups replacing the hydroiodide.
Scientific Research Applications
2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydrochloride
- 2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;bromide
Uniqueness
2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide is unique due to its specific hydroiodide group, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts
Properties
IUPAC Name |
2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.HI/c1-9-8-12(2,16)15(14-9)11(13)10-6-4-3-5-7-10;/h3-7,13,16H,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANPVSIAYQPAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=N)C2=CC=CC=C2.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3879464.png)
![Ethyl (2Z)-2-({3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3879472.png)
![ETHYL (2Z)-5-(2-CHLOROPHENYL)-2-[(5-IODOFURAN-2-YL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3879476.png)
![Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-({3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3879503.png)
![N-(3-methyl-1-{[2-(2-oxo-2-phenylethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3879510.png)
![N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3879518.png)
![5-amino-3-oxo-7-(4-pyridinyl)-2-(4-pyridinylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B3879523.png)

![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3879533.png)


![ethyl 5-(2-chlorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879562.png)
![ethyl 2-[3-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879565.png)
![ethyl 2-[[2-(dimethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3879567.png)
